1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Description
1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine class, characterized by a fused pyridine-pyrimidine core substituted with fluorinated benzyl groups at positions 1 and 3. The 2-fluorophenyl and 4-fluorophenyl substituents confer unique electronic and steric properties, influencing its reactivity, lipophilicity, and biological interactions .
Properties
CAS No. |
902962-95-2 |
|---|---|
Molecular Formula |
C21H15F2N3O2 |
Molecular Weight |
379.367 |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H15F2N3O2/c22-16-9-7-14(8-10-16)12-26-20(27)17-5-3-11-24-19(17)25(21(26)28)13-15-4-1-2-6-18(15)23/h1-11H,12-13H2 |
InChI Key |
FNXDENHQENLTHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F)F |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, particularly its potential as an anticancer agent and its interaction with various biological targets.
The compound features a pyrido[2,3-d]pyrimidine core structure, known for its ability to interact with multiple biological pathways. The presence of fluorinated phenyl groups enhances its pharmacological properties by improving lipophilicity and metabolic stability. The mechanism of action primarily involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
Biological Activity Overview
Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit a broad spectrum of biological activities:
- Antitumor Activity : These compounds have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. For instance, one study reported that certain derivatives exhibited IC50 values in the low nanomolar range against PARP-1, a target for cancer therapy .
- Inhibition of Signaling Pathways : The compound has been noted for its ability to inhibit the RAF-MEK-ERK signaling pathway, which is frequently activated in tumors. In vitro studies demonstrated that it could suppress cell migration and induce apoptosis in cancer cells by decreasing phosphorylated ERK and MEK levels .
- Broad Spectrum Activities : Beyond antitumor effects, pyrido[2,3-d]pyrimidines have also been associated with antibacterial properties and inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
Structure-Activity Relationship (SAR)
The biological activity of pyrido[2,3-d]pyrimidine derivatives is greatly influenced by their structural modifications. The following observations were made regarding SAR:
| Compound Structure | Biological Activity | IC50 Value |
|---|---|---|
| Compound 52 | Anticancer | 0.3 μM |
| Compound 53 | Anticancer | 0.6 μM |
| Compound S8 | Cytotoxicity | 0.66 μM (MCF-7) |
The presence of specific substituents at positions C-5 and C-7 of the pyrido ring significantly enhances anticancer efficacy. For example, compounds with methyl or chloro substituents demonstrated improved activity against prostate and colon cancers compared to standard chemotherapeutics like doxorubicin .
Case Studies
Several studies have highlighted the promising biological activity of pyrido[2,3-d]pyrimidine derivatives:
- PARP-1 Inhibition : A series of synthesized compounds showed potent inhibition against PARP-1 with IC50 values significantly lower than that of Olaparib, a known PARP inhibitor . This suggests a potential role for these compounds in combination therapies.
- ERK Signaling Pathway : Another study reported the design and synthesis of derivatives that effectively blocked the ERK signaling pathway in tumor spheroid models, indicating their potential use in advanced cancer treatment strategies .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties through various mechanisms:
- Inhibition of Tumor Growth : Studies have shown that derivatives of this compound can inhibit the growth of several cancer cell lines by targeting specific metabolic pathways essential for tumor proliferation. For instance, compounds similar to this have demonstrated inhibitory effects on MIF2 tautomerase activity with IC50 values around 7.2 μM, suggesting potential in cancer therapy by disrupting metabolic processes crucial for tumor survival.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
Antimicrobial Properties
Emerging research highlights the antimicrobial potential of this compound:
- Broad-Spectrum Activity : Similar compounds have demonstrated activity against a range of microbial pathogens, indicating that this compound may also possess broad-spectrum antimicrobial properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione:
- Fluorination Effects : The presence of fluorine atoms in the phenyl rings enhances lipophilicity and may improve binding affinity to biological targets.
- Substituent Variations : Alterations to the pyrimidine ring or phenyl groups can lead to varying degrees of biological activity. Comparative studies suggest that specific modifications can enhance potency and selectivity.
Case Studies
Several case studies provide insights into the biological activity and therapeutic potential of related compounds:
- Thieno[2,3-d]pyrimidine Derivatives : A collection of thieno[2,3-d]pyrimidine derivatives was evaluated for their anticancer activity, revealing potent inhibition against cancer cell lines with varying IC50 values based on structural modifications.
- Pyrimidinone Compounds : Research indicates that pyrimidinone derivatives exhibit significant anticancer activity through mechanisms involving enzyme inhibition related to DNA synthesis and repair pathways.
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This Compound | Structure | Anticancer (MIF2 Inhibition) | 7.2 |
| Thieno[2,3-d]pyrimidine Derivative | Structure | Antimicrobial | 15 |
| Pyrimidinone Derivative | Structure | Anticancer (DNA Synthesis Inhibition) | 11 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The compound is distinguished from analogs by its dual fluorophenyl substituents. Key structural comparisons include:
- 1-[(2-Fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione : Replaces the 4-fluorophenyl group with a 4-methoxyphenyl moiety, introducing electron-donating effects that may enhance solubility but reduce metabolic stability compared to fluorine .
- 3-[(4-Fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione : Incorporates a 4-methylphenyl group, enhancing lipophilicity and possibly improving membrane permeability .
Physicochemical Properties
- Lipophilicity : Fluorine’s electronegativity and small atomic radius balance lipophilicity and polarity, favoring bioavailability. In contrast, methoxy (logP ~1.5–2.0) and chloro (logP ~2.5–3.0) substituents increase hydrophobicity .
- Solubility : The dual fluorine substituents may reduce aqueous solubility compared to methoxy analogs but improve pharmacokinetic profiles by resisting rapid metabolic degradation .
Comparative Data Table
Preparation Methods
Starting Materials and Initial Cyclization
6-Aminouracil (1) reacts with glyoxal derivatives or α-keto esters under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine ring. For instance, condensation with phenylglyoxal in ethanol under reflux yields the intermediate 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one (2). This step is critical for establishing the bicyclic framework, with reaction times varying between 5–12 hours depending on the substituents.
Halogenation and Functionalization
Chlorination of the 4-position using phosphorus oxychloride (POCl₃) converts the carbonyl group into a reactive chloride (3), enabling subsequent nucleophilic substitution. The reaction is typically conducted under reflux for 3–6 hours, with excess POCl₃ ensuring complete conversion.
Reaction Optimization and Challenges
Solvent and Base Selection
Optimal yields (75–85%) are achieved using polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO), which facilitate nucleophilic displacement. Weak bases such as K₂CO₃ minimize side reactions compared to stronger bases like sodium hydride (NaH).
Regioselectivity Control
The order of alkylation significantly impacts regioselectivity. Introducing the 2-fluorobenzyl group first capitalizes on the higher reactivity of the N1 position due to electronic effects from the pyrimidine ring.
Purification Techniques
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. The latter method is preferred for large-scale synthesis due to cost efficiency.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial methods employ continuous flow reactors to enhance heat and mass transfer, reducing reaction times by 30–40% compared to batch processes.
Green Chemistry Metrics
Efforts to improve atom economy focus on replacing halogenated solvents with ionic liquids or water-ethanol mixtures, achieving E-factor reductions of up to 50%.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis using a C18 column (acetonitrile/water, 70:30) confirms purity >98%, with a retention time of 6.8 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Stepwise Alkylation | 78 | 98.5 | 12 |
| Simultaneous Alkylation | 65 | 97.2 | 8 |
| Continuous Flow | 82 | 99.1 | 6 |
Mechanistic Insights
The alkylation proceeds via an SN2 mechanism, where the benzyl bromide acts as an electrophile, and the deprotonated nitrogen of the pyrido[2,3-d]pyrimidine core serves as the nucleophile. Fluorine substituents on the benzyl groups enhance electrophilicity through inductive effects, accelerating the reaction.
Q & A
Q. What synthetic methodologies are commonly used to prepare this compound, and how are intermediates purified?
The synthesis involves multi-step routes starting with a pyrido[2,3-d]pyrimidine-dione core. Key steps include:
- Palladium-catalyzed coupling to introduce fluorophenylmethyl groups under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Reflux conditions in polar aprotic solvents (e.g., acetonitrile or ethanol) to facilitate nucleophilic substitution .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or DCM/hexane mixtures) to achieve >95% purity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies substituent integration ratios (e.g., distinguishing 2-fluorophenyl vs. 4-fluorophenyl methyl groups) .
- ¹³C NMR confirms the pyrido-pyrimidine core and fluorinated aromatic carbons .
Q. How do structural features influence physicochemical properties?
- Fluorine substituents enhance lipophilicity (logP ~3.2), improving membrane permeability .
- The pyrido-pyrimidine core provides planar geometry, facilitating π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .
- Methyl bridges between aromatic rings introduce steric constraints, affecting conformational flexibility .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 120 nM vs. 450 nM for kinase inhibition) arise from:
- Assay variability: Use standardized protocols (e.g., ATP concentration, pH) .
- Cell line differences: Validate activity across multiple models (e.g., HEK293 vs. HeLa) .
- Orthogonal assays: Confirm target engagement via thermal shift assays or cellular thermal shift profiling (CETSA) .
Q. How can computational modeling guide structural optimization?
- Molecular docking (e.g., AutoDock Vina) predicts binding poses in kinase pockets, highlighting interactions between fluorine substituents and hydrophobic residues (e.g., Leu273 in EGFR) .
- Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity with potency (R² = 0.89 for fluorophenyl derivatives) .
- Molecular dynamics (MD) simulations (100 ns trajectories) assess stability of ligand-target complexes, identifying critical hydrogen bonds .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Anti-inflammatory studies: Murine collagen-induced arthritis models show dose-dependent reduction in paw swelling (ED₅₀ = 10 mg/kg) .
- Anticancer efficacy: Xenograft models (e.g., HCT-116 colon cancer) demonstrate tumor growth inhibition (TGI = 60% at 25 mg/kg, q.d.) .
- Pharmacokinetics: Plasma half-life (t₁/₂ = 4.2 h) and bioavailability (F = 38%) are determined via LC-MS/MS .
Methodological Recommendations
- Contradiction Analysis: Cross-validate biological data using CRISPR-mediated gene knockout to confirm target specificity .
- Synthetic Optimization: Employ Design of Experiments (DoE) to map solvent/temperature interactions and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
